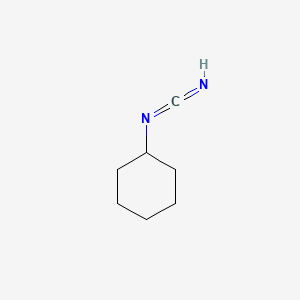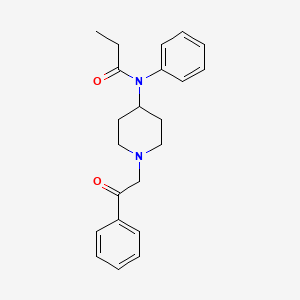
Xylazine-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylazine-d6Hydrochloride is a deuterated form of Xylazine Hydrochloride, a compound primarily used in veterinary medicine as a sedative, muscle relaxant, and analgesic. The deuterated version, Xylazine-d6Hydrochloride, is often utilized in scientific research to study the pharmacokinetics and metabolism of Xylazine due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Xylazine-d6Hydrochloride involves the deuteration of Xylazine. The process typically starts with the preparation of Xylazine, which is synthesized through the reaction of 2,6-dimethylaniline with thiourea, followed by cyclization to form the thiazine ring. The deuteration process involves the exchange of hydrogen atoms with deuterium, often using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Xylazine-d6Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically crystallized and purified through recrystallization techniques to achieve the desired level of deuteration.
Analyse Chemischer Reaktionen
Types of Reactions: Xylazine-d6Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Xylazine-d6Hydrochloride to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of Xylazine-d6Hydrochloride.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Xylazine-d6Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Xylazine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on Xylazine metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Wirkmechanismus
Xylazine-d6Hydrochloride exerts its effects primarily through agonism of alpha-2 adrenergic receptors. This leads to the inhibition of presynaptic norepinephrine release, resulting in sedation, muscle relaxation, and analgesia. The compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Medetomidine: Another alpha-2 adrenergic agonist used in veterinary medicine.
Detomidine: Similar in function and used for sedation and analgesia in animals.
Clonidine: An alpha-2 adrenergic agonist used primarily in human medicine for hypertension.
Uniqueness: Xylazine-d6Hydrochloride is unique due to its deuterated nature, which makes it particularly valuable in research settings for studying the pharmacokinetics and metabolism of Xylazine. The stable isotope labeling allows for precise tracking and analysis in various scientific applications.
Eigenschaften
Molekularformel |
C12H17ClN2S |
|---|---|
Molekulargewicht |
262.83 g/mol |
IUPAC-Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H/i1D3,2D3; |
InChI-Schlüssel |
QYEFBJRXKKSABU-TXHXQZCNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC2=NCCCS2.Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



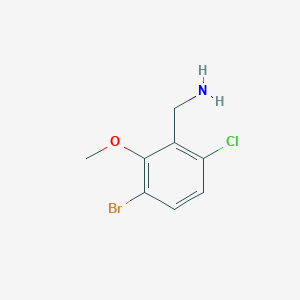
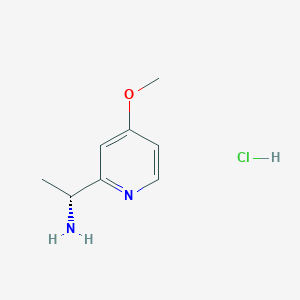


![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
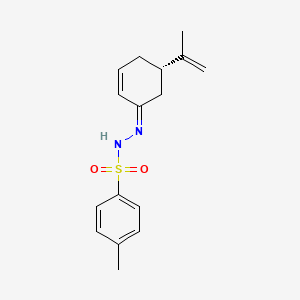
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)

![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
